Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide, followed by nitration of the resulting product . The reaction conditions often require the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The allyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms . In drug development, its unique structure can be modified to interact with specific biological targets, such as receptors or enzymes, to elicit a desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-allylmalonate: Similar in structure but lacks the nitro group, making it less reactive in certain types of chemical reactions.
Dimethyl 2-(4-nitrophenyl)malonate: Similar but lacks the allyl group, affecting its reactivity and applications.
Uniqueness
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is unique due to the presence of both the allyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis . This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNNCKJDVKCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394618 |
Source
|
Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404597-63-3 |
Source
|
Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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